Methyl 5-chloro-3-(naphthalen-1-ylsulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 5-chloro-3-[(1-naphthylamino)sulfonyl]-2-thiophenecarboxylate is an organic compound with a complex structure that includes a thiophene ring, a naphthyl group, and a sulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-3-[(1-naphthylamino)sulfonyl]-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 5-position of the thiophene ring using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: Reaction of the chlorinated thiophene with 1-naphthylamine in the presence of sulfonyl chloride to form the sulfonamide linkage.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-[(1-naphthylamino)sulfonyl]-2-thiophenecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring and the sulfonamide group can participate in oxidation and reduction reactions, respectively.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the sulfonamide group.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Methyl 5-chloro-3-[(1-naphthylamino)sulfonyl]-2-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of methyl 5-chloro-3-[(1-naphthylamino)sulfonyl]-2-thiophenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group can form hydrogen bonds, while the naphthyl and thiophene rings can participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate
- Methyl 5-chloro-3-(phenylsulfamoyl)thiophene-2-carboxylate
Uniqueness
Methyl 5-chloro-3-[(1-naphthylamino)sulfonyl]-2-thiophenecarboxylate is unique due to the presence of the naphthyl group, which can enhance its binding affinity and specificity in biological systems compared to similar compounds with simpler substituents.
Properties
Molecular Formula |
C16H12ClNO4S2 |
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Molecular Weight |
381.9 g/mol |
IUPAC Name |
methyl 5-chloro-3-(naphthalen-1-ylsulfamoyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C16H12ClNO4S2/c1-22-16(19)15-13(9-14(17)23-15)24(20,21)18-12-8-4-6-10-5-2-3-7-11(10)12/h2-9,18H,1H3 |
InChI Key |
KBSQRJDNVSLKOG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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